1-(2-Hydroxy-4-methoxyphenyl)-2-p-tolylethanone
Description
Chemical Identity: 1-(2-Hydroxy-4-methoxyphenyl)-2-p-tolylethanone (CAS: 18439-96-8) is a diaryl ethanone derivative with the molecular formula C15H14O3 and a molecular weight of 242.27 g/mol. Its structure features a hydroxyl (-OH) group at the ortho position and a methoxy (-OCH3) group at the para position on one aromatic ring, while the other aromatic ring is a p-tolyl group (4-methylphenyl). These substituents confer distinct electronic and steric properties, influencing its reactivity, solubility, and biological interactions .
Synthesis:
The compound is synthesized via partial methylation of 2,4-dihydroxyphenylbenzyl ketone using methyl iodide or methyl bromide in the presence of potassium carbonate under refluxing acetone. This method achieves yields of 85–91%, ensuring high purity .
Properties
IUPAC Name |
1-(2-hydroxy-4-methoxyphenyl)-2-(4-methylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-11-3-5-12(6-4-11)9-15(17)14-8-7-13(19-2)10-16(14)18/h3-8,10,18H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBQCWHUGKCIRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)C2=C(C=C(C=C2)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 1-(2-Hydroxy-4-methoxyphenyl)-2-p-tolylethanone involves the reaction of 3-methoxyphenyl phenylacetate with trifluoromethanesulfonic anhydride (Tf2O). The reaction mixture is cooled to -50°C and then allowed to reach room temperature over three days. The product is then extracted and purified .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of efficient extraction and purification techniques is crucial to obtain high yields and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxy-4-methoxyphenyl)-2-p-tolylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxyl and methoxy groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenolic compounds.
Scientific Research Applications
1-(2-Hydroxy-4-methoxyphenyl)-2-p-tolylethanone has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Industry: Used in the formulation of pharmaceuticals and cosmetics
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-4-methoxyphenyl)-2-p-tolylethanone involves its interaction with
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The compound’s uniqueness arises from its 2-hydroxy-4-methoxy substitution pattern , which distinguishes it from analogs with alternative substituent positions or functional groups. Below is a comparative analysis:
Key Observations :
- Substituent Position : The 2-hydroxy-4-methoxy configuration in the target compound optimizes hydrogen bonding (via -OH) and electron-donating effects (via -OCH3), enhancing interactions with biological targets compared to analogs like the 5-methoxy variant .
- Functional Groups : Replacing methoxy with methyl (as in ) reduces polarity and solubility, while benzyloxy (as in ) increases steric bulk and enzymatic binding affinity.
- Melting Points: The target compound’s melting point (~147–148°C, inferred from benzyloxy analog ) is higher than non-polar analogs (e.g., methyl-substituted ) due to stronger intermolecular hydrogen bonds.
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